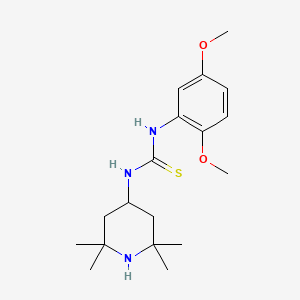
N-(3,4-dichlorophenyl)-N'-(2,2-diphenylethyl)urea
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(2,2-diphenylethyl)urea, commonly known as DCPU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the calcium-activated potassium channel, which is involved in various physiological processes such as muscle contraction, neurotransmitter release, and hormone secretion.
Mécanisme D'action
DCPU acts as a potent inhibitor of the calcium-activated potassium channel by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel, which reduces its activity and decreases the efflux of potassium ions from the cell. This, in turn, leads to membrane depolarization and increased excitability of the cell.
Biochemical and Physiological Effects:
DCPU has been shown to have a wide range of biochemical and physiological effects. It has been reported to enhance the release of neurotransmitters such as acetylcholine and dopamine, increase the contractility of smooth muscle cells, and stimulate insulin secretion from pancreatic beta cells. DCPU has also been shown to have anticonvulsant, antihypertensive, and antidiabetic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DCPU has several advantages as a research tool. It is a highly potent and selective inhibitor of the calcium-activated potassium channel, which makes it useful for studying the role of this channel in various physiological processes. DCPU is also stable and easy to handle, which simplifies its use in lab experiments. However, DCPU has some limitations as well. It has a relatively short half-life in vivo, which limits its use in animal studies. DCPU is also not very soluble in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on DCPU. One area of interest is the development of more potent and selective inhibitors of the calcium-activated potassium channel. Another area of research is the investigation of the role of this channel in other physiological processes such as pain perception and immune function. DCPU could also be used as a starting point for the development of new drugs for the treatment of neurological, cardiovascular, and metabolic disorders. Finally, the use of DCPU in combination with other drugs or therapies could be explored to enhance their efficacy and reduce their side effects.
Conclusion:
In conclusion, DCPU is a synthetic compound that has been widely used in scientific research as a tool to study the role of calcium-activated potassium channels in various physiological processes. It is a potent inhibitor of this channel and has been shown to have a wide range of biochemical and physiological effects. DCPU has several advantages as a research tool, but also has some limitations. There are several future directions for research on DCPU, which could lead to the development of new drugs and therapies for various diseases and conditions.
Applications De Recherche Scientifique
DCPU has been extensively used in scientific research as a tool to study the role of calcium-activated potassium channels in various physiological processes. It has been shown to modulate the activity of these channels in different cell types, including neurons, smooth muscle cells, and pancreatic beta cells. DCPU has also been used to investigate the involvement of these channels in pathological conditions such as epilepsy, hypertension, and diabetes.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,2-diphenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O/c22-19-12-11-17(13-20(19)23)25-21(26)24-14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIOKXVVVZMXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2,2-diphenylethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3445609.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3445614.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B3445616.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3445633.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-furoate](/img/structure/B3445636.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-furoate](/img/structure/B3445637.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B3445648.png)


![1'-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3445655.png)
![1'-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3445668.png)

![2-[(3-{[(4-acetylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3445703.png)